IWR-1 -

IWR-1

Catalog Number: EVT-270181
CAS Number:
Molecular Formula: C25H19N3O3
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IWR-1, also known as IWR-1, is a small molecule that potently inhibits the Wnt/β-catenin signaling pathway. [] It is classified as a Wnt signaling inhibitor and is widely used in scientific research to investigate the role of the Wnt pathway in various biological processes. IWR-1 acts by stabilizing the AXIN2 destruction complex, which leads to the degradation of β-catenin, a key effector of the Wnt pathway. []

Overview

IWR-1-endo is a small molecule antagonist of the Wnt/β-catenin signaling pathway, which plays a crucial role in various biological processes, including embryonic development, tissue homeostasis, and cancer progression. This compound was identified through high-throughput screening of a diverse chemical library and has demonstrated significant inhibitory effects on Wnt signaling, making it a valuable tool in both research and therapeutic applications.

Source and Classification

IWR-1-endo was first described in a study by Chen et al. (2009), which highlighted its potential as a Wnt signaling inhibitor. The compound belongs to a class of Wnt antagonists known for their ability to disrupt the Wnt/β-catenin pathway, specifically targeting the activity of Tankyrase proteins, which are involved in the regulation of β-catenin degradation and signaling .

Synthesis Analysis

The synthesis of IWR-1-endo involves several steps that typically include the formation of key intermediates followed by cyclization reactions to form the final product. The compound is synthesized as a crystalline solid with a high purity level (≥ 98%) and can be dissolved in organic solvents such as dimethyl sulfoxide for use in biological assays. The empirical formula of IWR-1-endo is C₂₅H₁₉N₃O₃, and its molecular weight is approximately 409.4 g/mol .

Molecular Structure Analysis

IWR-1-endo features a complex molecular structure characterized by a quinoline core linked to an isoindolinone moiety. The specific stereochemistry of IWR-1-endo is crucial for its biological activity, with the endo-diastereomer exhibiting potent inhibitory effects on Wnt signaling compared to its exo counterpart. The structural formula can be represented as follows:

Chemical Structure 4 3aR 4S 7R 7aS 1 3 3a 4 7 7a Hexahydro 1 3 dioxo 4 7 methano 2H isoindol 2 yl N 8 quinolinyl benzamide\text{Chemical Structure }\text{4 3aR 4S 7R 7aS 1 3 3a 4 7 7a Hexahydro 1 3 dioxo 4 7 methano 2H isoindol 2 yl N 8 quinolinyl benzamide}
Chemical Reactions Analysis

IWR-1-endo acts primarily through its interaction with the destruction complex involved in β-catenin degradation. It promotes the stabilization of Axin2 protein levels while facilitating β-catenin phosphorylation and subsequent degradation. This mechanism effectively inhibits Wnt-induced transcriptional activity by preventing β-catenin accumulation in the nucleus . The compound does not alter the synthesis of Axin2 or affect other components of the destruction complex such as Adenomatous Polyposis Coli protein or Glycogen Synthase Kinase 3 beta.

Mechanism of Action

The primary mechanism of action for IWR-1-endo involves inhibition of the Wnt/β-catenin signaling pathway through the following processes:

  1. Inhibition of β-Catenin Accumulation: IWR-1-endo stabilizes the Axin-scaffolded destruction complex, promoting the phosphorylation of β-catenin and facilitating its proteasomal degradation.
  2. Blocking Aberrant Cell Growth: By inhibiting hyperactivation of Wnt signaling due to mutations such as loss of Adenomatous Polyposis Coli gene function, IWR-1-endo prevents uncontrolled cell proliferation associated with various cancers .
  3. Impact on Regenerative Processes: In zebrafish models, IWR-1-endo has been shown to inhibit tailfin regeneration and epithelial stem cell self-renewal processes that are dependent on Wnt signaling .
Physical and Chemical Properties Analysis

IWR-1-endo exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide at concentrations greater than 20 mg/mL but shows limited solubility in aqueous buffers.
  • Stability: The compound maintains stability under inert gas conditions and can be stored at -20°C for extended periods (up to two years) without significant degradation.
  • Half-life: In murine whole blood, IWR-1-endo has a half-life of approximately 60 minutes .
Applications

IWR-1-endo has several scientific applications:

  1. Cancer Research: It serves as a valuable tool for studying the role of Wnt signaling in cancer biology and for developing potential therapeutic strategies targeting this pathway.
  2. Developmental Biology: Researchers utilize IWR-1-endo to investigate Wnt-dependent processes during embryonic development and tissue regeneration.
  3. Stem Cell Research: The compound aids in understanding stem cell dynamics and differentiation pathways influenced by Wnt signaling.
Molecular Mechanisms of Wnt/β-catenin Pathway Inhibition

Stabilization of Axin-Scaffolded Destruction Complexes

Role of Tankyrase 1/2 (TNKS1/2) Inhibition in Axin2 Accumulation

IWR-1-endo exerts its primary mechanism of action through selective inhibition of tankyrase isoforms TNKS1 and TNKS2. These poly(ADP-ribose) polymerases (PARPs) regulate Axin stability via PARsylation, which targets Axin for ubiquitin-mediated degradation. By inhibiting tankyrase catalytic activity (IC₅₀ = 180 nM for Wnt pathway suppression in Wnt3A-expressing L-cells), IWR-1-endo blocks Axin PARsylation, leading to rapid accumulation of Axin2 protein. This is validated by:

  • 3- to 5-fold increases in Axin2 levels in DLD-1 colorectal cancer cells within 2–24 hours of treatment [ [3] [6] [7]].
  • Co-immunoprecipitation studies demonstrating enhanced assembly of the β-catenin destruction complex (Axin/APC/GSK-3β) [ [6] [9]].

Table 1: Tankyrase Inhibition Parameters of IWR-1-endo

ParameterTNKS1TNKS2Cellular SystemSource
IC₅₀ (Disruption of Wnt signaling)131 nM56 nMMouse L-Wnt-STF cells [3]
EC₅₀ (Axin2 accumulation)2.5 μMN/DHuman SW480 cells [3]
Target ValidationDirect binding to adenosine siteCompetitive inhibition assaysHEK293 cells [9]

Phosphorylation Dynamics of β-catenin (Ser37, Thr41)

Accumulated Axin scaffolds enhance the kinase activity of the destruction complex, promoting sequential phosphorylation of β-catenin at conserved residues (Ser₃₃, Ser₃₇, Thr₄₁, Ser₄₅). IWR-1-endo treatment:

  • Increases phosphorylation at Ser₃₇/Thr₄₁ by >50% in DLD-1 cells, confirmed via phospho-specific antibodies [ [3] [7]].
  • Accelerates β-catenin degradation via the SCFᵝᴿᶜᴾ ubiquitin ligase pathway, reducing cytosolic β-catenin pools by 60–80% in osteosarcoma and colorectal cancer models [ [2] [7]].

This phosphorylation primes β-catenin for proteasomal destruction, decoupling Wnt-driven transcriptional programs.

Transcriptional Regulation of Wnt Target Genes

Suppression of TCF/LEF-Dependent Transcriptional Activity

IWR-1-endo disrupts the terminal phase of Wnt signaling by inhibiting β-catenin/TCF transcriptional complexes:

  • Dose-dependent repression of TCF reporter activity (IC₅₀ = 24.4 μM in HT-29 cells; IC₅₀ = 0.25 μM in SW480 cells) [ [3] [7]].
  • Downregulation of oncogenic targets: 70% reduction in c-MYC and 60% decrease in Cyclin D1 mRNA in colorectal cancer models [ [7] [9]].
  • Epigenetic silencing via recruitment of TLE/Groucho corepressors to TCF binding sites [ [10]].

Table 2: Transcriptional Effects of IWR-1-endo in Cancer Models

Target GeneFunctionRepression LevelCell LineCitation
c-MYCCell cycle progression70% decreaseDLD-1 (CRC) [7]
Cyclin D1G1/S transition60% decreaseHT-29 (CRC) [3]
AXIN2Negative feedback3.5-fold increase*SW480 (CRC) [3]
SURVIVINApoptosis inhibition45% decreaseMG-63 (OS) [7]

* AXIN2 upregulation reflects compensatory feedback

Modulation of β-catenin Nuclear Translocation

IWR-1-endo impedes nuclear shuttling of β-catenin through two mechanisms:

  • Reduction of free β-catenin: Depleted cytosolic pools limit substrate availability for nuclear import [ [8] [9]].
  • Disruption of nuclear pore interactions: Altered binding to Ran-GTP and importin-β, decreasing nuclear translocation efficiency by 4-fold in HCT116 cells [ [8]].

In prostate epithelial cells, IWR-1-endo reduces nuclear β-catenin by 85%, synergizing with CHIR99021 (GSK-3β inhibitor) to balance stem cell renewal and differentiation [ [3] [10]].

Table 3: Subcellular Redistribution of β-catenin Post-IWR-1-endo Treatment

Cellular Compartmentβ-catenin ChangeExperimental SystemMethod
Cytosolic80% decreaseHCT116 colorectal cancerFractionation/WB
Nuclear85% decreaseProstate epithelial cellsImmunofluorescence
Membrane-boundUnalteredSepia embryosIHC

Properties

Product Name

IWR-1-endo

IUPAC Name

4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide

Molecular Formula

C25H19N3O3

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+

InChI Key

ZGSXEXBYLJIOGF-ALFLXDJESA-N

SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6

Solubility

Soluble in DMSO

Synonyms

IWR-1; IWR 1; IWR1; IWR-1-endo.

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.